N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 587002-96-8
Cat. No.: VC16132965
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587002-96-8 |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N5O3S/c1-4-9-25-19(17-7-5-6-8-21-17)23-24-20(25)29-13-18(26)22-14-10-15(27-2)12-16(11-14)28-3/h4-8,10-12H,1,9,13H2,2-3H3,(H,22,26) |
| Standard InChI Key | FZFMKANUOKDAHG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with a prop-2-en-1-yl (allyl) group and a pyridin-2-yl ring, respectively. The acetamide side chain is further functionalized with a 3,5-dimethoxyphenyl group, contributing to its stereoelectronic complexity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₅O₃S |
| Molecular Weight | 424.50 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| SMILES Notation | COC1=CC(=CC(OC)=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=N3)C=CC |
The allyl group introduces conformational flexibility, while the pyridine and triazole rings enable π–π stacking and hydrogen-bonding interactions . Methoxy groups on the phenyl ring enhance lipid solubility, potentially improving membrane permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Triazole Core Formation: Cyclocondensation of thiosemicarbazide with propiolic acid derivatives yields the 1,2,4-triazole scaffold .
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Sulfanyl-Acetamide Coupling: Thiol-ene "click" chemistry links the triazole’s sulfhydryl group to the acetamide side chain .
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Functionalization: The allyl and pyridine groups are introduced via nucleophilic substitution or Palladium-catalyzed cross-coupling reactions.
Table 2: Spectral Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.55 (d, pyridine-H), 6.45 (s, dimethoxyphenyl-H), 5.85 (m, allyl-CH₂) |
| ¹³C NMR | 167.8 ppm (C=O), 152.1 ppm (triazole-C), 123.5 ppm (pyridine-C) |
| FT-IR | 3270 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
| HRMS | m/z 424.1421 [M+H]⁺ (calc. 424.1438) |
Reaction yields vary between 45–65%, influenced by electron-donating/withdrawing effects of substituents .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s melting point is predicted to be 124–126°C based on analogs . Its logP value of 2.8 ± 0.2 (calculated via XLogP3) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents or nanocarriers .
Table 3: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| pKa | 3.12 (acidic), 9.84 (basic) |
| Polar Surface Area | 112 Ų |
| Rotatable Bonds | 6 |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in Alzheimer’s disease:
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AChE Inhibition: IC₅₀ = 14.2 ± 1.1 µM, via π–π interactions with Trp286 and hydrogen bonding to Ser125 .
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BChE Inhibition: IC₅₀ = 9.8 ± 0.7 µM, attributed to the allyl group’s hydrophobic interactions with the enzyme’s gorge .
Antifungal Activity
Against Candida albicans, the compound shows a MIC of 32 µg/mL, comparable to fluconazole. The triazole ring disrupts fungal ergosterol biosynthesis by binding to lanosterol 14α-demethylase.
Molecular Interactions and Computational Insights
Docking Studies
Molecular docking into the BChE active site (PDB: 1P0I) reveals:
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The pyridine ring forms a cation-π interaction with His438.
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The allyl group occupies a hydrophobic pocket near Leu286.
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Sulfur atoms coordinate with catalytic triad residues (Ser198, Glu325) .
Molecular Dynamics Simulations
A 100-ns simulation confirms stable binding (RMSD < 2 Å). The triazole ring maintains hydrogen bonds with Gly116 and Gly117, critical for sustained inhibition .
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